2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine
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Overview
Description
2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound features a pyridine ring substituted with a prop-1-en-2-yl group that is further connected to an oxan-2-yloxy group
Preparation Methods
The synthesis of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and oxan-2-yl compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the prop-1-en-2-yl linkage.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine can be compared with similar compounds such as:
4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)prop-1-yn-1-yl]-1,3,2-dioxaborolane: This compound has a similar oxan-2-yloxy group but differs in its overall structure and reactivity.
Indole Derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide show different biological activities and structural features.
Biological Activity
2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 90055-03-1 |
Molecular Formula | C13H19NO3 |
Molecular Weight | 237.29 g/mol |
IUPAC Name | 3-[3-(oxan-2-yloxy)propoxy]pyridine |
InChI Key | ONRJRGKJVMLNKW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular signaling pathways, affecting various biological processes. The compound may act as an enzyme inhibitor or receptor modulator, leading to changes in metabolic pathways and cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of pyridine have shown significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting biofilm formation, which is crucial for bacterial survival .
Antifungal Properties
Research indicates that similar pyridine derivatives exhibit antifungal activity by inhibiting fungal growth and spore germination. This activity is particularly relevant in treating infections caused by opportunistic fungi in immunocompromised patients .
Neurological Effects
There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential therapeutic applications in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Study on Antibacterial Activity
A study conducted by Jin et al. (2022) synthesized several pyridine derivatives and evaluated their antibacterial properties. Among these, certain compounds demonstrated concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, highlighting the potential of pyridine derivatives in combating antibiotic resistance .
Neuroprotective Effects
In a separate investigation, researchers explored the effects of pyridine-based compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms, suggesting a potential role in neuroprotection .
Properties
IUPAC Name |
2-[3-(oxan-2-yloxy)prop-1-en-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(12-6-2-4-8-14-12)10-16-13-7-3-5-9-15-13/h2,4,6,8,13H,1,3,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRXTLVXDPEHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1CCCCO1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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